5-[(Benzylamino)methyl]-2-furoic acid hydrochloride
Overview
Description
5-[(Benzylamino)methyl]-2-furoic acid hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a benzylamino group attached to a furoic acid moiety, making it a subject of interest in various fields of study.
Mechanism of Action
Target of Action
The benzylamino group is known to interact with various biological targets, including enzymes and receptors, due to its ability to form stable complexes . The furoic acid group may also interact with biological targets, but the specific targets would depend on the exact context within the organism.
Mode of Action
The benzylamino group can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . The furoic acid group, being an acid, can donate a proton and participate in various biochemical reactions.
Preparation Methods
The synthesis of 5-[(Benzylamino)methyl]-2-furoic acid hydrochloride typically involves several steps. One common method includes the reaction of benzylamine with 2-furoic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
5-[(Benzylamino)methyl]-2-furoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furoic acid derivatives, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
5-[(Benzylamino)methyl]-2-furoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
5-[(Benzylamino)methyl]-2-furoic acid hydrochloride can be compared with other similar compounds, such as benzylamine and its derivatives. These compounds share structural similarities but may differ in their chemical properties and applications. For instance, benzylamine is commonly used in organic synthesis and as a precursor in the production of pharmaceuticals .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
5-[(benzylamino)methyl]furan-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3.ClH/c15-13(16)12-7-6-11(17-12)9-14-8-10-4-2-1-3-5-10;/h1-7,14H,8-9H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZZEHSWRCYNRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(O2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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